![molecular formula C13H20ClN3O B1258359 Tramazoline hydrochloride monohydrate CAS No. 74195-73-6](/img/structure/B1258359.png)
Tramazoline hydrochloride monohydrate
Overview
Description
Tramazoline is a chemical used in the form of tramazoline hydrochloride in nasal decongestant preparations . It is an α-adrenergic receptor agonist that inhibits the secretion of nasal mucus . It was patented in 1961 and came into medical use in 1962 .
Molecular Structure Analysis
The crystal and molecular structure of tramazoline hydrochloride monohydrate has been studied by X-ray diffraction methods . The analysis indicates that the positive charge is dispersed over the nitrogen atoms of the molecule and the dihedral angle between the aromatic and dihydroimidazole groups is 126.7 (2)° .Physical And Chemical Properties Analysis
Tramazoline hydrochloride monohydrate has a molecular formula of C13H17N3.ClH.H2O and a molecular weight of 269.77 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Treatment of Acute Rhinitis
Tramazoline hydrochloride monohydrate: is widely used in nasal sprays for the symptomatic treatment of acute rhinitis, which is an inflammation of the nasal mucous membranes resulting in congestion, rhinorrhea, and sneezing . The compound is effective in reducing nasal congestion caused by the common cold or hay fever. It works by stimulating alpha-adrenergic receptors, inducing vasoconstriction in the nose and paranasal sinuses, thereby reducing swelling and mucus production .
Quality of Life Improvement
Clinical trials have shown that tramazoline hydrochloride monohydrate can significantly improve the quality of life for patients suffering from nasal congestion. It has been reported to improve the ability to perform normal daytime activities and the quality of sleep for those affected by acute rhinitis .
Molecular Structure Analysis
The crystal and molecular structure of tramazoline hydrochloride monohydrate has been studied using X-ray diffraction methods. It crystallizes in the orthorhombic space group and has been compared with other structurally related α-adrenergic imidazoline agonists and antagonists. This research is crucial for understanding the compound’s action at the molecular level .
Pharmacological Reference Standard
Tramazoline hydrochloride monohydrate serves as a pharmacological reference standard for identification, purity tests, or assays of pharmaceutical products according to EP monographs. This application is essential for ensuring the quality and consistency of pharmaceutical preparations .
Sympathomimetic Action
As an α-adrenergic agonist, tramazoline hydrochloride monohydrate exhibits sympathomimetic action. This property is leveraged in research to study the sympathetic nervous system’s response and to develop treatments that mimic these effects .
Nasal Decongestant Preparations
The compound is used in the form of tramazoline hydrochloride in nasal decongestant preparations. It inhibits the secretion of nasal mucus and is a key ingredient in over-the-counter medications for nasal congestion relief .
Mechanism of Action
Target of Action
Tramazoline hydrochloride monohydrate primarily targets the α-adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that regulates various involuntary body functions .
Mode of Action
As an α-adrenergic receptor agonist, tramazoline hydrochloride monohydrate binds to these receptors and activates them . This activation leads to a vasoconstricting effect, which means it causes the blood vessels to narrow . As a result, it rapidly reduces the swelling of the nasal mucosa .
Biochemical Pathways
Its action as an α-adrenergic receptor agonist suggests that it may influence the pathways related to the regulation of blood vessel diameter and nasal mucus secretion .
Pharmacokinetics
Given its use as a nasal decongestant, it can be inferred that it is likely to be rapidly absorbed through the nasal mucosa and distributed locally to exert its effects .
Result of Action
The activation of α-adrenergic receptors by tramazoline hydrochloride monohydrate leads to the constriction of blood vessels in the nasal passages. This reduces blood flow to the nasal mucosa, thereby decreasing swelling and congestion . Additionally, it inhibits the secretion of nasal mucus, further alleviating symptoms of nasal congestion .
properties
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH.H2O/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPYEAXJRLQOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC3=NCCN3.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225188 | |
Record name | Tramazoline hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tramazoline hydrochloride monohydrate | |
CAS RN |
74195-73-6 | |
Record name | Tramazoline hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074195736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tramazoline hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5,6,7,8)-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAMAZOLINE HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DF5N42U1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of tramazoline hydrochloride monohydrate?
A1: Tramazoline hydrochloride monohydrate crystallizes in the orthorhombic space group Pbca. [] The unit cell dimensions are a=21.5224(11) Å, b=8.9251(2) Å, and c=14.7149(4) Å. [] The crystal structure contains eight molecules per unit cell (Z=8). []
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